molecular formula C6H6O4 B15074264 (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid

(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid

Cat. No.: B15074264
M. Wt: 148.066 g/mol
InChI Key: TXXHDPDFNKHHGW-KKNQWOTISA-N
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Description

(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is a compound characterized by the presence of two conjugated double bonds and a carboxylic acid group. This compound is a labeled version of hexa-2,4-dienedioic acid, where the carbon atoms are isotopically labeled with carbon-13. It is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid typically involves the use of isotopically labeled precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming hexanoic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Hexanoic acid derivatives.

    Substitution: Esters, amides.

Scientific Research Applications

(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is used in various scientific research fields:

    Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.

    Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: It is employed in the synthesis of specialty chemicals and materials with specific isotopic compositions.

Mechanism of Action

The mechanism of action of (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. The compound can participate in various chemical reactions, forming intermediates that interact with enzymes and other biomolecules. The isotopic labeling allows for precise tracking of these interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexa-2,4-dienoic acid: The non-labeled version of the compound.

    Sorbic acid: A similar compound with antimicrobial properties.

    Muconic acid: Another diene-containing compound with industrial applications.

Uniqueness

(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is unique due to its isotopic labeling, which provides valuable insights in research applications. The labeled carbon atoms allow for detailed studies of reaction mechanisms and metabolic pathways, making it a powerful tool in scientific investigations.

Properties

Molecular Formula

C6H6O4

Molecular Weight

148.066 g/mol

IUPAC Name

(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

TXXHDPDFNKHHGW-KKNQWOTISA-N

Isomeric SMILES

[13CH](=[13CH]/[13C](=O)O)\[13CH]=[13CH]\[13C](=O)O

Canonical SMILES

C(=CC(=O)O)C=CC(=O)O

Origin of Product

United States

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